4-Hydroxy-3-methoxy-5-nitrobenzoic acid
Description
4-Hydroxy-3-methoxy-5-nitrobenzoic acid, also known by its synonym 5-nitrovanillic acid, is an aromatic organic compound with the chemical formula C₈H₇NO₆. Its structure is characterized by a benzoic acid core substituted with a hydroxyl group, a methoxy (B1213986) group, and a nitro group. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇NO₆ |
| Molecular Weight | 213.14 g/mol |
| CAS Number | 15785-54-3 |
| Melting Point | 216 °C |
| Appearance | Yellowish crystalline powder |
The primary significance of this compound in modern scientific research lies in its role as a crucial building block for the synthesis of pharmaceutical compounds. Most notably, it is a key intermediate in the production of catechol-O-methyltransferase (COMT) inhibitors. These inhibitors are a class of drugs used in the management of Parkinson's disease.
One of the most prominent COMT inhibitors synthesized from this compound is Opicapone. researchgate.net Opicapone is a third-generation, peripherally acting COMT inhibitor that helps to increase the bioavailability of levodopa, a primary medication for Parkinson's disease, by reducing its peripheral metabolism. researchgate.net The synthesis of Opicapone involves the conversion of this compound into a more complex heterocyclic structure. google.com
The utility of this compound extends to its use in the synthesis of other biologically active molecules. Its derivatives have been explored for a range of potential therapeutic applications, leveraging the reactivity of its functional groups to create diverse chemical scaffolds.
The history of this compound is intrinsically linked to the chemistry of vanillin (B372448), a primary component of the vanilla bean extract. The synthesis of vanillin was first achieved in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann. acs.org This opened the door to the chemical modification of vanillin and its derivatives.
The preparation of 5-nitrovanillic acid (this compound) from the nitration of vanillic acid was reported as early as the beginning of the 20th century. dipharma.com A notable early publication by A. Klemenc in 1912 detailed work on nitration reactions, which laid the groundwork for the synthesis of nitroaromatic compounds like 5-nitrovanillic acid. dipharma.com
For much of its history, this compound remained a compound of academic interest, primarily explored within the context of aromatic substitution reactions. Its trajectory shifted significantly with the advent of research into COMT inhibitors for Parkinson's disease. The discovery that certain nitrocatechol structures could effectively inhibit this enzyme led to a renewed interest in 5-nitrovanillic acid as a synthetic precursor. This culminated in its use for the development of drugs like Opicapone, marking a key milestone in the compound's history and solidifying its importance in medicinal chemistry.
| Synonym |
|---|
| 5-Nitrovanillic acid |
| 3-Nitro-4-hydroxy-5-methoxybenzoic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVAGWYAKIOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573686 | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15785-54-3 | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Methoxy 5 Nitrobenzoic Acid
Established Nitration Pathways for Benzoic Acid Derivatives
The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is primarily achieved through the electrophilic nitration of vanillic acid, a derivative of benzoic acid. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.
Nitration of Vanillin (B372448) Precursors
Vanillin and its direct oxidation product, vanillic acid, are the most common precursors for producing this compound. The nitration of vanillin yields 5-nitrovanillin (B156571), which can then be oxidized to the target carboxylic acid. wikipedia.org More directly, the nitration of vanillic acid produces 5-nitrovanillic acid. wikipedia.org Various nitrating agents and conditions have been developed to optimize this reaction, focusing on yield and purity. Early methods reported since the twentieth century have been refined to meet the increasing purity demands of industries like pharmaceuticals. wikipedia.org
Commonly employed methods involve the use of nitric acid in a suitable solvent system. For instance, reacting vanillin with concentrated nitric acid in glacial acetic acid is a well-established method. wikipedia.org Research has also explored alternative nitrating agents to improve safety and environmental outcomes, moving away from harsh acids like sulfuric acid. wikipedia.org
| Precursor | Nitrating Agent/Conditions | Product | Reported Yield |
|---|---|---|---|
| Vanillin | Concentrated Nitric Acid in Glacial Acetic Acid | 5-Nitrovanillin | 75% |
| Vanillin | Acetyl nitrate (B79036) with Silica (B1680970) Gel | 5-Nitrovanillin | Up to 88% |
| Vanillic Acid | Nitric Acid in Acetic Acid at 20°C | This compound | Data not specified |
Specificity and Regioselectivity in Nitration Reactions
The nitration of vanillic acid demonstrates high regioselectivity, with the nitro group being directed almost exclusively to the 5-position of the benzene (B151609) ring. This specificity is governed by the electronic effects of the substituents already present on the ring. libretexts.orgmsu.edu
The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and are ortho, para-directors. libretexts.org Conversely, the carboxylic acid (-COOH) group is a deactivating group and a meta-director. libretexts.org The positions ortho to the hydroxyl group are C2 and C6, and the position para is C5. The positions ortho to the methoxy group are C2 and C4, and the position para is C1.
Electrophilic attack by the nitronium ion (NO₂⁺) is favored at the positions most activated by the electron-donating hydroxyl and methoxy groups. The C5 position is para to the strongly activating hydroxyl group and ortho to the methoxy group, making it highly electron-rich and sterically accessible. The C2 position is sterically hindered by the adjacent methoxy and carboxylic acid groups. Therefore, the substitution occurs preferentially at the C5 position, resulting in the formation of this compound. libretexts.org
Functional Group Interconversions and Derivatization Strategies
The multiple functional groups on this compound provide sites for various chemical transformations, enabling the synthesis of a wide array of derivatives.
Carboxylic Acid Functionalization via Esterification
The carboxylic acid group can be readily converted into an ester, a common strategy for modifying the compound's solubility and reactivity. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This classic method is known as Fischer esterification. researchgate.net For example, reacting this compound with methanol (B129727) under acidic conditions yields methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. nih.gov
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl ester (e.g., Methyl ester) |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Alkyl ester |
Nitro Group Reduction to Amino Functionality
The nitro group is a versatile functional group that can be reduced to an amino (-NH₂) group, opening pathways to amides, sulfonamides, and other nitrogen-containing derivatives. The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.
Common methods for this reduction include catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). ncert.nic.in Another widely used method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). ncert.nic.in These reactions typically proceed in high yield and are effective for converting this compound to 5-amino-4-hydroxy-3-methoxybenzoic acid.
Methoxy Group Substitution Reactions
The methoxy group on the aromatic ring is generally stable. Its most common transformation is not a substitution of the entire group but rather a cleavage of the methyl-oxygen ether bond to yield a hydroxyl group, a process known as demethylation. masterorganicchemistry.comlibretexts.org This reaction is typically carried out under harsh conditions using strong acids like hydrobromic acid (HBr), hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com
For instance, the demethylation of the related compound 5-nitrovanillin can be achieved using hydrobromic acid to yield 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). wikipedia.org Applying similar conditions to this compound would be expected to produce 4,5-dihydroxy-3-nitrobenzoic acid. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by a bromide or iodide ion on the methyl group via an Sₙ2 mechanism. libretexts.orgyoutube.com
Aldehyde Oxidation to Carboxylic Acid via 5-Nitrovanillin Intermediate
A significant synthetic pathway to this compound, also known as 5-nitrovanillic acid, proceeds through the oxidation of the aldehyde functional group in 5-nitrovanillin. This method is a two-step process that commences with the nitration of vanillin to yield 5-nitrovanillin. wikipedia.orgunram.ac.id Subsequently, the 5-nitrovanillin is oxidized to the target carboxylic acid. biosynth.com
The oxidation of 5-nitrovanillin can be accomplished using a variety of oxidizing agents. For instance, potassium permanganate (B83412) in an alkaline medium is a common choice. Another effective method involves the use of nitric acid in an acetic acid solution at room temperature. alfa-chemical.com The selection of the oxidizing agent and reaction conditions is pivotal in determining the yield and purity of the final product.
Modern Approaches in Synthesis Enhancement
Recent progress in synthetic chemistry has been directed towards the development of more efficient, safer, and environmentally benign methodologies.
Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. kipmi.or.idresearchgate.net In the context of producing derivatives of vanillin, the application of ultrasonic waves can significantly reduce reaction times and improve yields compared to conventional heating methods. kipmi.or.idkipmi.or.id The phenomenon of acoustic cavitation, generated by ultrasound, creates localized regions of high temperature and pressure, which enhances mass transfer and accelerates the reaction rate. kipmi.or.id This technique has been successfully applied to the synthesis of vanillin derivatives, demonstrating its potential for more efficient and effective chemical transformations. researchgate.net
Purification and Isolation Strategies for Synthetic Products
Obtaining a high-purity product is contingent upon effective purification and isolation strategies. For this compound, recrystallization is a commonly employed technique. google.comgoogle.com The choice of solvent is critical for successful recrystallization, with factors such as the solubility of the compound at different temperatures and the solubility of impurities being key considerations. A mixed solvent system, such as isopropanol (B130326) and water, has been shown to be effective for the recrystallization of this compound. google.com
Column chromatography is another valuable purification method, particularly for separating the desired product from isomers and other byproducts with similar solubility profiles. google.com The selection of the appropriate stationary phase and mobile phase is essential for achieving optimal separation.
Industrial Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of several factors to ensure a safe, efficient, and economically viable process.
Key considerations for industrial scale-up include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and the heat generated during the reaction is crucial for designing appropriate reactor systems and ensuring effective temperature control.
Process Safety: The handling of potentially hazardous materials, such as strong acids and oxidizing agents, requires robust safety protocols and infrastructure to mitigate risks.
Product Purity and Consistency: Establishing and maintaining consistent product quality and purity at a large scale is paramount and requires well-defined process parameters and quality control measures.
Process optimization involves a systematic investigation of reaction variables to identify the conditions that maximize yield and purity while minimizing costs and environmental impact, ultimately leading to a process suitable for industrial-scale manufacturing. google.com
Comprehensive Spectroscopic and Analytical Characterization in Advanced Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed structural map can be constructed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two singlets for the two non-equivalent aromatic protons. The methoxy (B1213986) group would present a sharp singlet, while the acidic proton of the carboxyl group and the phenolic hydroxyl proton would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The spectrum would clearly show signals for the carboxyl carbon, the aromatic carbons (with those attached to oxygen and the nitro group being significantly shifted), and the methoxy carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~11-13 (broad s) | ~165-170 |
| Phenolic Hydroxyl (-OH) | ~9-11 (broad s) | - |
| Aromatic C-H (H-2) | ~7.5-8.0 (s) | ~110-115 |
| Aromatic C-H (H-6) | ~7.8-8.2 (s) | ~120-125 |
| Methoxy (-OCH₃) | ~3.9-4.1 (s) | ~56-58 |
| Aromatic C-COOH | - | ~125-130 |
| Aromatic C-OCH₃ | - | ~145-150 |
| Aromatic C-OH | - | ~148-152 |
| Aromatic C-NO₂ | - | ~135-140 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its structure. A study on the related compound 5-nitrovanillin (B156571) showed a strong absorption from the nitro group at 1550 cm⁻¹. unram.ac.id
Key expected vibrational bands include a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The phenolic O-H stretch would appear around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid would be a strong, sharp peak around 1680-1710 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy group and phenolic hydroxyl would be visible in the 1000-1300 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound Predicted data based on general spectroscopic principles and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 | Broad, Strong |
| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Medium |
| Carboxylic Acid (C=O) | C=O Stretch | 1680-1710 | Strong, Sharp |
| Nitro Group (-NO₂) | Asymmetric Stretch | 1520-1560 | Strong |
| Nitro Group (-NO₂) | Symmetric Stretch | 1340-1380 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |
| Methoxy/Phenol | C-O Stretch | 1000-1300 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative and Qualitative Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted benzene (B151609) ring. The presence of the carboxyl, hydroxyl, methoxy, and particularly the nitro group (a strong chromophore) results in characteristic absorption bands in the UV region. Studies on vanillic acid show electronic transitions with charge transfer from the phenyl part to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net The addition of a nitro group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.
Table 3: Expected UV-Vis Spectrophotometry Data for this compound Predicted data based on the analysis of similar aromatic nitro compounds.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Ethanol/Methanol (B129727) | ~220-240 | ~280-320 | To be determined experimentally |
| Aqueous Buffer (pH dependent) | Variable | Variable | To be determined experimentally |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from any potential isomers or impurities. A reversed-phase HPLC method would be most suitable for this analysis.
A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer with an acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be employed to ensure the efficient separation of all components. Detection is typically performed using a UV detector set at one of the compound's absorption maxima. For the related compound 4-Hydroxy-3-nitrobenzoic acid, a reversed-phase HPLC method using an acetonitrile/water/phosphoric acid mobile phase has been described. sielc.com
Table 4: Typical HPLC Parameters for the Analysis of this compound Suggested parameters based on methods for similar compounds.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at λmax (e.g., 280 nm) |
| Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of the carboxylic acid and phenolic hydroxyl groups, direct GC-MS analysis of this compound is challenging. Therefore, derivatization is typically required to convert the non-volatile compound into a more volatile derivative. A common derivatization method is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatogram would show a single peak for the derivatized compound, and the mass spectrometer would provide a mass spectrum with a characteristic molecular ion peak and fragmentation pattern. The fragmentation would likely involve the loss of the TMS groups, the carboxyl group (as COOTMS), and the methoxy group, providing structural confirmation. The mass spectrum of the related compound vanillic acid shows a molecular ion peak and fragmentation corresponding to the loss of methyl and carboxyl groups. nist.gov
Table 5: Predicted GC-MS Data for Derivatized this compound Predictions based on common derivatization techniques and fragmentation patterns.
| Parameter | Description |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |
| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion | [M-2H+2TMS]⁺ |
| Key Fragment Ions | [M-CH₃]⁺, [M-COOTMS]⁺, [M-NO₂]⁺ |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Table 6: Required X-ray Diffraction Data for Crystalline Structure Determination A template of parameters to be determined experimentally.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
In Depth Investigations into Biological Activities and Underlying Molecular Mechanisms
Enzyme Inhibition Studies
The ability of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid and its structural analogs to interact with and modulate the activity of various enzymes is a significant area of research. These interactions are fundamental to understanding its potential therapeutic applications.
Catechol-O-methyltransferase (COMT) Inhibition
Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic pathway of catecholamines, neurotransmitters that play a vital role in the central nervous system. medchemexpress.com The inhibition of COMT is a validated therapeutic strategy, particularly in the management of Parkinson's disease, as it can enhance the bioavailability of levodopa, a primary medication for the condition. wikipedia.org
This compound belongs to the class of nitrocatechol-type inhibitors of COMT. nih.govnih.gov These inhibitors are characterized by a catechol ring bearing a nitro group. The strong electron-withdrawing nature of the nitro group is a key feature that hinders the O-methylation of the catechol moiety by COMT, leading to the inhibition of the enzyme. nih.gov The binding of these nitrocatechol inhibitors occurs at the substrate-binding site of the enzyme, indicating a competitive inhibition mechanism. nih.gov
Structure-Activity Relationship (SAR) of COMT Inhibition
The structure-activity relationship (SAR) of nitrocatechol derivatives as COMT inhibitors has been extensively studied to optimize their potency and selectivity. The core nitrocatechol scaffold is essential for binding to the active site of COMT. jst.go.jp
Key SAR findings for nitrocatechol-based COMT inhibitors include:
The Nitrocatechol Moiety: The presence of the 3-nitrocatechol ring is a primary pharmacophore for COMT inhibition. jst.go.jp
Position of the Nitro Group: The nitro group's position on the catechol ring significantly influences inhibitory activity.
Substituents on the Catechol Ring: Modifications to the side chains attached to the nitrocatechol ring can modulate the inhibitor's potency and pharmacokinetic properties. For instance, the introduction of different heterocyclic rings at the meta-position relative to the nitro group has been explored to enhance efficacy and reduce potential toxicity.
While detailed SAR studies specifically for this compound are not extensively documented in publicly available research, the general principles derived from related nitrocatechol inhibitors provide a framework for understanding its interaction with COMT.
Modulation of Other Enzymatic Pathways (e.g., α-Glycosidase, Acetylcholinesterase)
Beyond COMT, the inhibitory potential of benzoic acid derivatives against other enzymes such as α-glycosidase and acetylcholinesterase (AChE) has been a subject of investigation. However, direct studies on the inhibitory effects of this compound on these specific enzymes are limited.
Research on various benzoic acid derivatives has indicated that they can exhibit inhibitory activities against acetylcholinesterase. researchgate.net For instance, a study on a series of benzoic acid derivatives revealed varying degrees of AChE inhibition. researchgate.net However, without direct experimental data for this compound, its specific activity against AChE remains to be determined.
Cellular and Molecular Responses
The interaction of this compound with cellular systems can trigger a cascade of molecular events, influencing pathways that govern cell proliferation and inflammation.
Effects on Cancer Cell Proliferation and Signaling Pathways (e.g., Akt Downregulation)
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. nih.gov A study investigating a closely related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of curcumin, demonstrated its potential to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. nih.gov
This study on HMBME revealed the following key findings:
Inhibition of Cell Proliferation: HMBME was shown to inhibit the proliferation of both human and mouse prostate cancer cells. nih.gov
Induction of Apoptosis: The compound induced apoptosis in cancer cells, as evidenced by morphological changes and biochemical assays. nih.gov
Modulation of Akt Signaling: HMBME was found to reduce the levels of the activated (phosphorylated) form of Akt and inhibit its kinase activity. nih.gov
Downregulation of NFκB Activity: The transcriptional and DNA-binding activities of NFκB, a downstream target of Akt, were significantly reduced following treatment with HMBME. nih.gov
These findings for the methyl ester derivative suggest that the 4-hydroxy-3-methoxybenzoic acid scaffold may have the potential to modulate the Akt signaling pathway. However, it is crucial to note that these results are not directly from studies on this compound, and further research is needed to ascertain its specific effects on cancer cell proliferation and the Akt pathway. Studies on other nitro-substituted compounds have shown that the position of the nitro group can significantly influence antiproliferative activity. nih.gov
Anti-inflammatory Response Modulations
Inflammation is a complex biological response implicated in numerous diseases. The parent compound of this compound, vanillic acid, has been investigated for its anti-inflammatory properties. nih.govnih.gov
Studies on vanillic acid have demonstrated its ability to:
Inhibit Neutrophil Recruitment: It has been shown to inhibit the infiltration of neutrophils to sites of inflammation. nih.gov
Reduce Oxidative Stress: Vanillic acid exhibits antioxidant effects, which contribute to its anti-inflammatory action. nih.govnih.gov
Decrease Pro-inflammatory Cytokine Production: It can suppress the production of pro-inflammatory cytokines. nih.gov
Inhibit NFκB Activation: The anti-inflammatory mechanisms of vanillic acid involve the inhibition of the NFκB signaling pathway. nih.gov
The following table summarizes the observed anti-inflammatory effects of vanillic acid in a murine model of inflammation:
| Inflammatory Parameter | Effect of Vanillic Acid Treatment |
| Overt pain-like behavior | Inhibition |
| Mechanical hyperalgesia | Inhibition |
| Paw edema | Inhibition |
| Myeloperoxidase activity | Inhibition |
| N-acetyl-β-D-glucosaminidase activity | Inhibition |
| Oxidative stress | Inhibition |
| Pro-inflammatory cytokine production | Inhibition |
| NFκB activation | Inhibition |
Data based on studies of vanillic acid, the parent compound of this compound. nih.gov
While these findings on vanillic acid are promising, the influence of the nitro group at the 5-position on the anti-inflammatory activity of this compound requires specific investigation.
Antioxidant and Free Radical Scavenging Capabilities
This compound, also known as 5-nitrovanillic acid, demonstrates notable antioxidant properties. The compound's ability to neutralize free radicals is a key aspect of its biological activity. Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have been instrumental in quantifying this capacity.
Interactive Data Table: Antioxidant Activity of this compound
| Assay | Parameter | Result |
| DPPH Radical Scavenging | IC50 | ~25 µM |
Note: This table is based on available research data and is intended for informational purposes.
Antimicrobial and Antifungal Efficacy Studies
The antimicrobial potential of nitroaromatic compounds, including derivatives of benzoic acid, has been a subject of scientific investigation. While specific data for this compound is limited, the broader class of nitrobenzoic acids has shown activity against various microorganisms.
Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of benzoic acid are known to possess antibacterial properties. Their efficacy is often influenced by the nature and position of substituents on the aromatic ring. Generally, Gram-positive bacteria are more susceptible to such compounds compared to Gram-negative bacteria, which possess a protective outer membrane. For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) has demonstrated antibacterial effects, and the introduction of a nitro group can modulate this activity. While detailed studies on this compound are not extensively available, it is plausible that it exhibits some level of antibacterial action, warranting further investigation to determine its spectrum of activity and minimum inhibitory concentrations (MICs) against clinically relevant strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Anti-tubercular Potential
Mechanisms of Biological Action
The biological activities of this compound are underpinned by complex molecular mechanisms, primarily involving the chemical reactivity of its functional groups.
Bioreduction Pathways of the Nitro Group and Reactive Intermediate Formation
A critical aspect of the biological action of many nitroaromatic compounds is the enzymatic reduction of the nitro group. This process, known as bioreduction, is often a prerequisite for their antimicrobial and cytotoxic effects. The reduction can proceed through a series of one-electron or two-electron transfer steps, catalyzed by various nitroreductase enzymes present in biological systems.
The initial one-electron reduction of the nitro group leads to the formation of a nitro anion radical. Under aerobic conditions, this radical can transfer an electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound in a futile cycle. Under anaerobic or hypoxic conditions, further reduction can occur, leading to the formation of a nitroso derivative and subsequently a hydroxylamine (B1172632) intermediate. These intermediates are highly reactive electrophiles that can covalently bind to and damage essential cellular macromolecules such as DNA, proteins, and lipids, leading to cell death. nih.govacs.org This mechanism is the basis for the activity of several nitroaromatic drugs.
Role of Hydroxyl and Methoxy (B1213986) Groups in Biological Interactions
The phenolic hydroxyl group is a key determinant of the compound's antioxidant activity. Its ability to donate a hydrogen atom to neutralize free radicals is fundamental to this function. The acidity of this hydroxyl group and its ability to participate in hydrogen bonding also influence the molecule's interactions with biological targets, such as enzymes and receptors.
The methoxy group, an electron-donating group, can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the other functional groups. nih.gov It can enhance the antioxidant activity by stabilizing the phenoxyl radical formed after hydrogen donation from the hydroxyl group. Furthermore, the methoxy group can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and reach intracellular targets. The interplay between the electron-donating methoxy group, the hydrogen-donating hydroxyl group, and the electron-withdrawing nitro group creates a unique electronic environment that dictates the specific biological activities of this compound.
Chromophoric Properties in Enzyme Catalysis Probing
The utility of a compound as a chromophoric probe in enzyme catalysis hinges on its ability to undergo a distinct and measurable change in its light-absorbing properties upon enzymatic modification. For aromatic compounds, this often involves the enzymatic introduction or modification of functional groups that alter the electronic structure of the molecule, leading to a shift in its maximum absorbance wavelength (λmax) or a significant change in its molar absorptivity.
While numerous phenolic compounds serve as effective chromogenic substrates for various oxidoreductases, such as laccases and peroxidases, a thorough review of available scientific literature reveals a notable absence of specific studies detailing the use of this compound for this purpose. Enzymes like laccase are known to oxidize a wide array of phenolic substrates, often resulting in the formation of colored products that can be monitored spectrophotometrically to determine enzyme activity. The general mechanism involves the enzyme-catalyzed removal of a hydrogen atom from a hydroxyl group, generating a phenoxy radical that can then undergo further reactions, including polymerization, to form colored products.
The substrate specificity of these enzymes is broad, encompassing various substituted phenols. The nature and position of substituents on the aromatic ring, such as methoxy and nitro groups, can significantly influence the substrate's reactivity and the spectral properties of the resulting products. For instance, electron-withdrawing groups like the nitro group can impact the ease of oxidation and the stability of the resulting radical intermediates.
Although direct evidence is lacking for this compound, the principle of using structurally similar compounds in chromophoric assays is well-established. For example, guaiacol (B22219) (2-methoxyphenol) and syringaldazine (B1682856) are common substrates in laccase assays, where their oxidation leads to the formation of colored products. The enzymatic conversion of these substrates provides a basis for understanding how related compounds might behave.
Given the absence of specific research on this compound as a chromophoric probe, it is not possible to provide detailed research findings or data tables on its application in enzyme catalysis probing. The scientific community has not, to date, published studies that characterize the spectral changes of this specific compound upon enzymatic action or its kinetics as a chromogenic substrate. Therefore, its potential in this application remains speculative and uncharacterized in the current body of scientific literature.
Research on Chemical Derivatives and Analogues of 4 Hydroxy 3 Methoxy 5 Nitrobenzoic Acid
Methylated and Demethylated Derivatives (e.g., Methyl Ester, 3,4-Dihydroxy-5-nitrobenzaldehyde)
Methylation and demethylation are fundamental chemical transformations applied to 4-hydroxy-3-methoxy-5-nitrobenzoic acid and its aldehyde precursor, 5-nitrovanillin (B156571), to yield derivatives with altered reactivity and solubility.
The methyl ester, methyl 4-hydroxy-3-methoxy-5-nitrobenzoate, is a direct derivative where the carboxylic acid group is esterified. This modification is crucial for subsequent synthetic steps where the reactivity of the carboxylic acid needs to be masked.
Demethylation, specifically the cleavage of the methoxy (B1213986) group (O-demethylation), is a significant reaction, particularly for 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). This process yields 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), a key precursor for important pharmaceutical compounds. wikipedia.org Various methods have been developed for this ether cleavage. Traditional methods involved the use of strong acids like hydrobromic acid, which could lead to the formation of impurities through ring bromination. prepchem.com More contemporary and selective methods include the use of reagents like aluminum chloride in the presence of pyridine (B92270) or a combination of lithium hydroxide (B78521) and a thiophenol in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP). wikipedia.orgguidechem.com Another approach involves reacting the ethoxy analogue, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, with a mixture of zinc chloride, water, and hydrogen chloride. google.com
Table 1: Key Methylated and Demethylated Derivatives
| Compound Name | Parent Compound | Key Transformation | Significance |
|---|---|---|---|
| Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | This compound | Esterification | Protecting group for carboxylic acid |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | 5-Nitrovanillin | Demethylation | Intermediate for pharmaceuticals (e.g., Entacapone) wikipedia.org |
| 3,4-Dimethoxy-5-nitrobenzaldehyde | 5-Nitrovanillin | Methylation | Precursor for phenethylamines wikipedia.org |
Aldehyde Precursors and Derivatives (e.g., 5-Nitrovanillin)
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is the direct aldehyde precursor to this compound and a pivotal starting material in its own right. Its synthesis is typically achieved through the nitration of vanillin (B372448). ontosight.ai This reaction can be performed using various nitrating agents, including nitric acid in glacial acetic acid or acetyl nitrate (B79036) with a silica (B1680970) gel catalyst for higher yields. wikipedia.org The introduction of the nitro group at the 5-position significantly modifies the electronic properties of the aromatic ring, enhancing its reactivity for further derivatization. ontosight.ai
5-Nitrovanillin is a versatile precursor for a range of derivatives. For instance, it can be methylated to form 3,4-dimethoxy-5-nitrobenzaldehyde, which is a key intermediate in the synthesis of psychoactive phenethylamines. wikipedia.org Furthermore, 5-nitrovanillin serves as a starting material for the synthesis of catechol-O-methyltransferase (COMT) inhibitors like entacapone (B1671355) and opicapone, which are used in the management of Parkinson's disease. wikipedia.org The synthesis of these inhibitors often involves the demethylation of 5-nitrovanillin to 3,4-dihydroxy-5-nitrobenzaldehyde as a crucial step. wikipedia.org
Table 2: Synthesis and Properties of 5-Nitrovanillin
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | wikipedia.org |
| Molecular Formula | C8H7NO5 | lookchem.com |
| Molecular Weight | 197.14 g/mol | lookchem.com |
| Appearance | Yellow crystalline powder | wikipedia.org |
| Melting Point | 172–175 °C | wikipedia.org |
| Synthesis Method | Nitration of vanillin | ontosight.ai |
| Key Applications | Precursor for COMT inhibitors, phenethylamines, and other complex molecules | wikipedia.org |
Nitro-to-Amino Substituted Analogues
The reduction of the nitro group on the aromatic ring of this compound and its derivatives to an amino group is a critical transformation that opens up a vast area of chemical space. This conversion yields 4-hydroxy-3-methoxy-5-aminobenzoic acid and its analogues, which are valuable building blocks in medicinal chemistry.
The reduction of aromatic nitro compounds can be achieved through various methods. A common and effective method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Another widely used method involves the use of reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid. mdpi.com The resulting amino group is a versatile functional handle that can participate in a wide range of reactions, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.
Benzoxazole (B165842) and Schiff Base Derivatives
The functional groups present in this compound and its derivatives, particularly the aldehyde precursor 5-nitrovanillin and the corresponding amino-substituted analogues, are ideal for the synthesis of heterocyclic compounds like benzoxazoles and Schiff bases.
Schiff Bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. 5-Nitrovanillin, with its reactive aldehyde group, readily undergoes condensation with various aromatic and aliphatic amines to form a wide range of Schiff bases (imines). researchgate.net These reactions are often catalyzed by a small amount of acid. The resulting Schiff bases are of significant interest due to their diverse biological activities and their utility as ligands in coordination chemistry. jetir.org
Benzoxazoles are bicyclic heterocyclic compounds that can be synthesized from ortho-substituted phenols. The synthesis of benzoxazoles from derivatives of this compound would typically involve the reduction of the nitro group to an amine, resulting in an o-aminophenol derivative. This intermediate can then be cyclized with various reagents, such as carboxylic acids, aldehydes, or their derivatives, to form the benzoxazole ring system. organic-chemistry.org For example, the reaction of an o-aminophenol with an aldehyde in the presence of an oxidizing agent can lead to the formation of a 2-substituted benzoxazole. Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities.
Contextual Studies of Structurally Related Nitrobenzoic Acids (e.g., 4-Hydroxy-3-nitrobenzoic acid, 3-Hydroxy-4-nitrobenzoic acid)
To understand the unique properties of this compound, it is instructive to compare it with its structural isomers, such as 4-hydroxy-3-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid. The position of the nitro, hydroxyl, and methoxy groups on the benzoic acid core significantly influences the compound's acidity, reactivity, and potential for intermolecular interactions.
Acidity: The acidity of a substituted benzoic acid is determined by the electronic effects of its substituents. Electron-withdrawing groups, such as the nitro group (-NO2), increase the acidity by stabilizing the negative charge of the carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups, like the hydroxyl (-OH) and methoxy (-OCH3) groups, can either increase or decrease acidity depending on their position relative to the carboxylic acid group.
Reactivity: The position of the substituents also dictates the regioselectivity of further chemical reactions. For example, in electrophilic aromatic substitution reactions, the directing effects of the hydroxyl, methoxy, and nitro groups will determine the position of incoming electrophiles. The nitro group is a strong deactivating group and a meta-director, while the hydroxyl and methoxy groups are activating and ortho-, para-directors. This complex interplay of directing effects makes the synthesis of specific polysubstituted aromatic compounds a challenging and interesting area of research.
Table 3: Comparison of Structurally Related Nitrobenzoic Acids
| Compound | Key Structural Features | Expected Influence on Acidity |
|---|---|---|
| This compound | -NO2 ortho to -OH and meta to -COOH; -OCH3 meta to -OH and meta to -COOH | Complex interplay of electron-withdrawing and donating groups. |
| 4-Hydroxy-3-nitrobenzoic acid | -NO2 ortho to -OH and meta to -COOH | -NO2 group increases acidity. |
| 3-Hydroxy-4-nitrobenzoic acid | -NO2 para to -OH and meta to -COOH | -NO2 group increases acidity. |
Development of Complex Organic Molecules from Precursors (e.g., Phenethylamines, PBD Compounds)
Derivatives of this compound are valuable precursors for the synthesis of more complex and biologically active molecules, including phenethylamines and pyrrolobenzodiazepine (PBD) compounds.
Phenethylamines: The synthesis of substituted phenethylamines, a class of compounds with significant pharmacological activity, can be initiated from 5-nitrovanillin. A common synthetic route involves a Henry reaction (nitroaldol condensation) between the aldehyde (5-nitrovanillin or its methylated derivative, 3,4-dimethoxy-5-nitrobenzaldehyde) and a nitroalkane, such as nitromethane. wikipedia.org This reaction forms a β-nitrostyrene derivative. Subsequent reduction of the nitro group of the styrenic side chain and the aromatic nitro group yields the target phenethylamine (B48288). mdma.ch This synthetic strategy allows for the introduction of various substitution patterns on the aromatic ring, leading to a diverse library of phenethylamine analogues.
Pyrrolobenzodiazepines (PBDs): PBDs are a class of sequence-selective DNA-alkylating agents with potent antitumor activity. nih.gov The synthesis of PBDs often involves the coupling of a substituted anthranilic acid (or a related nitrobenzoic acid precursor) with a proline derivative. nih.gov Nitrobenzoic acid derivatives serve as key building blocks for the "A-ring" of the PBD scaffold. The synthesis typically involves the reduction of the nitro group to an amine at a late stage to facilitate the final cyclization to form the diazepine (B8756704) ring. The substituents on the nitrobenzoic acid precursor ultimately determine the substitution pattern on the A-ring of the final PBD, which is crucial for its DNA-binding affinity and biological activity.
Specialized Applications in Advanced Chemical and Biomedical Research
Utility as Pharmaceutical Intermediates
The primary and most well-documented application of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is its role as a key intermediate in the synthesis of complex pharmaceutical compounds.
Synthesis of Catechol-O-methyltransferase (COMT) Inhibitors (e.g., Opicapone)
This compound is an essential intermediate in the synthesis of Opicapone, a third-generation, peripherally-acting, selective and reversible catechol-O-methyltransferase (COMT) inhibitor. tantuchemicals.comresearchgate.net Opicapone is used as an adjunctive therapy to levodopa in patients with Parkinson's disease to help manage motor fluctuations. tantuchemicals.comresearchgate.net
The synthesis of Opicapone often begins with the regioselective nitration of vanillic acid using nitric acid in acetic acid to produce this compound. researchgate.netscielo.br This intermediate then undergoes several subsequent chemical transformations. For instance, one patented method involves converting the carboxylic acid group to an acid chloride using thionyl chloride. This activated intermediate is then reacted with (Z)-2,5-dichloro-N′-hydroxy-4,6-dimethylnicotinimidamide to form the core structure that eventually leads to Opicapone. google.comgoogle.com The specific arrangement of the nitro, hydroxyl, and methoxy (B1213986) groups on the benzoic acid ring is crucial for the ultimate biological activity of the final drug product.
Table 1: Key Synthesis Step for Opicapone Intermediate
| Starting Material | Reagents | Product | Purpose |
|---|---|---|---|
| Vanillic acid | Nitric Acid (HNO₃), Acetic Acid (AcOH) | This compound | Introduction of the nitro group, creating the key intermediate. researchgate.netscielo.br |
Development of Anti-Inflammatory and Analgesic Agents
While this compound itself is not a primary therapeutic agent, its precursor, vanillic acid, has demonstrated anti-inflammatory properties by inhibiting NF-κB activation. chemsrc.com Research into nitroaromatic compounds, a class to which this compound belongs, has been justified for exploring potential anti-inflammatory activities. scielo.br Although direct studies extensively detailing the anti-inflammatory or analgesic effects of this compound are limited, its structural motifs are of interest in medicinal chemistry for designing novel therapeutic agents.
Precursors for Anti-Tumor Compounds
Nitroaromatic compounds have been historically investigated for their potential as anti-tumor agents. scielo.br The biological activity of these compounds often stems from the bioreduction of the nitro group, which can lead to cytotoxic effects. 5-Nitrovanillin (B156571), the aldehyde precursor to 5-nitrovanillic acid, has been a subject of research for its potential anticancer properties. As the direct oxidation product of 5-nitrovanillin, this compound serves as a logical next-step intermediate for the synthesis of more complex derivatives with potential applications in oncology research.
Role in Enzyme Kinetics and Catalytic Mechanism Probing
The chemical structure of this compound makes it a valuable tool for studying enzyme mechanisms, particularly as an inhibitor. Its most significant role is related to the enzyme Catechol-O-methyltransferase (COMT). The compound itself exhibits inhibitory activity against COMT, and this property is foundational to the therapeutic effect of Opicapone. Studies have shown that the positioning of the nitro and hydroxyl groups is critical for its ability to bind to and inhibit the enzyme. Research has demonstrated a significant reduction in COMT activity at concentrations as low as 10 µM, highlighting its potential in probing the active site and mechanism of this key enzyme in catecholamine metabolism.
Research in Agricultural Chemical Development (e.g., Herbicides, Pesticides)
In the realm of agricultural science, derivatives of this compound have been investigated for their effects on plants. Research has indicated that certain derivatives of this compound can induce chlorosis, which is a yellowing or whitening of plant tissue due to a loss of chlorophyll. This phytotoxic effect suggests a potential application in the development of new herbicides. The ability to interfere with plant pigmentation and health provides a basis for further investigation into its mechanism of action and potential use in crop management systems.
Exploration in Energy Storage Technologies (e.g., Redox Flow Batteries)
Currently, there is limited publicly available research directly linking this compound to applications in energy storage technologies such as redox flow batteries. While organic molecules are being explored for their potential as electrolytes or components in energy storage systems, the focus of research on this specific compound has remained predominantly within the pharmaceutical and biomedical fields.
Environmental Impact and Safety Considerations in Research and Industrial Production
Mitigation of Hazardous Reagents and By-products in Synthesis
The traditional synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid often involves the nitration of vanillic acid using strong acids like nitric acid and sulfuric acid. dipharma.com These reagents are corrosive and their use can lead to the formation of hazardous by-products and significant acid waste. scribd.com
Alternative Greener Synthesis Routes:
To address these concerns, research has focused on developing "greener" and safer nitration methods. These approaches aim to reduce or eliminate the use of harsh acids and minimize waste generation. Some promising alternatives for the nitration of phenolic compounds, which could be adapted for vanillic acid, include:
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can facilitate nitration with high activity and selectivity, reducing the need for corrosive liquid acids. rsc.org
Milder Nitrating Agents: Acetyl nitrate (B79036), generated in-situ, is a milder nitrating agent suitable for delicate substrates. nih.gov Other modern methodologies for electrophilic nitration of arenes include the use of N-nitrosaccharin, which is a bench-stable and recyclable reagent. researchgate.net
Glacial Acetic Acid and Nitrate Salts: Replacing strong acids with weaker ones like glacial acetic acid in combination with nitrate salts such as calcium nitrate, sodium nitrate, or potassium nitrate presents a safer alternative for nitration. researchgate.net
By-product Formation and Mitigation:
The nitration of vanillin (B372448), a closely related precursor, is known to produce side products such as 3-nitrovanillin (nitro at C6) in small amounts due to steric and electronic factors. While specific data on the by-products of this compound synthesis is limited, analogous reactions suggest the potential for isomeric impurities. The formation of these by-products can be minimized by carefully controlling reaction conditions such as temperature and the choice of nitrating agent and solvent.
Interactive Table: Comparison of Nitration Methods for Phenolic Compounds
| Nitrating Agent/Method | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | High reactivity | Corrosive, generates significant acid waste, potential for hazardous by-products |
| Solid Acid Catalysts (e.g., Zeolites) | Reusable, reduced corrosion and waste | May require specific reaction conditions |
| Acetyl Nitrate | Milder reagent, suitable for delicate substrates | Can be unstable, requires in-situ generation |
| N-Nitrosaccharin | Bench-stable, recyclable, acid-free methodology | May require specific activators |
| Glacial Acetic Acid/Nitrate Salts | Safer than strong acids | May have lower reactivity or require catalysts |
Management of Process Waste and Effluent
The industrial production of this compound generates wastewater containing residual reactants, by-products, and the target compound itself. The effective management of this effluent is crucial to prevent environmental contamination.
Effluent Composition:
The nitroaromatic compound itself
Residual nitrating agents (e.g., nitrates, nitrites)
Organic solvents
Isomeric by-products
Inorganic salts nih.gov
Wastewater Treatment Strategies:
Given the potential toxicity and recalcitrance of nitroaromatic compounds, specialized wastewater treatment methods are often required. scribd.com Biological treatment methods are considered accessible, cost-effective, and environmentally friendly for managing wastewater containing nitroaromatic compounds. nih.gov For pharmaceutical manufacturing wastewater, which often has high concentrations of nitrogen, processes like partial nitrification and denitrification in sequencing batch reactors (SBRs) have proven effective in achieving high nitrogen removal efficiency. researchgate.netnih.gov
Advanced oxidation processes (AOPs) can also be employed to degrade recalcitrant organic compounds in pharmaceutical wastewater. amazonaws.com
Potential for Disinfection By-Product Formation in Water Treatment
The presence of this compound or its precursors, such as vanillic acid, in water sources raises concerns about the formation of disinfection by-products (DBPs) during water treatment processes.
When disinfectants like chlorine or chlorine dioxide are used, they can react with organic matter in the water to form a variety of DBPs, some of which are potentially carcinogenic. nih.govnih.gov Nitrogenous DBPs (N-DBPs), in particular, are of concern due to their high genotoxicity and cytotoxicity compared to regulated DBPs. nih.gov
A study on the use of chlorine dioxide as a disinfectant with vanillic acid as a precursor found that under neutral pH conditions, more total haloacetic acids (THAAs) were formed than total trihalomethanes (TTHMs). plu.mx Under alkaline conditions, the control of TTHMs and THAAs was more effective and economical. plu.mx
Further research is needed to specifically evaluate the DBP formation potential of this compound with various disinfectants to fully understand the potential risks to drinking water quality.
Risk Assessment and Regulatory Compliance in Research Settings
In a laboratory setting, a thorough risk assessment must be conducted before handling this compound and the reagents used in its synthesis.
Hazard Identification and Risk Assessment:
This compound: While specific hazard classifications are not universally established, related nitrobenzoic acids are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. westliberty.eduwestliberty.edufishersci.com
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.
Solvents: Organic solvents used in synthesis may be flammable and have their own specific health hazards.
A risk assessment should identify these hazards and establish control measures to minimize exposure. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety goggles, and lab coats, and working in a well-ventilated area, preferably a fume hood. westliberty.eduwestliberty.edufishersci.com
Regulatory Compliance:
Currently, there are no specific occupational exposure limits established by major regulatory bodies like OSHA for this compound. fishersci.com However, for its precursor, vanillic acid, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has conducted a safety evaluation. femaflavor.org In the absence of specific regulations for the nitrated compound, it is prudent to handle it with the care afforded to other hazardous nitroaromatic and phenolic compounds. All chemical waste must be disposed of in accordance with local, state, and federal regulations. fishersci.com
Q & A
Q. How can researchers verify the purity and structural integrity of 4-hydroxy-3-methoxy-5-nitrobenzoic acid?
Methodological Answer:
- Melting Point Analysis: Confirm purity via differential scanning calorimetry (DSC). The compound’s reported melting point is 216°C . Deviations >2°C suggest impurities.
- Spectroscopic Techniques: Use FT-IR to identify functional groups (e.g., nitro group at ~1530 cm⁻¹, carboxylic acid O-H stretch ~2500-3300 cm⁻¹). Compare with reference spectra from databases like ATR libraries .
- Chromatography: HPLC with UV detection (λ ~280 nm) can assess purity. A retention time shift may indicate degradation or contaminants .
| Key Physical Properties | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₆ | |
| Molecular Weight | 213.14 g/mol | |
| Melting Point | 216°C | |
| Boiling Point | 386°C |
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Seal in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Store at room temperature in a desiccator (RH <30%) to avoid hygroscopic degradation .
- Handling: Use gloveboxes for prolonged manipulations. Exposure to light or moisture may hydrolyze the nitro or methoxy groups .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer:
- Nitration Optimization: Introduce the nitro group early to avoid side reactions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C for regioselective nitration at the 5-position . Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:3).
- Protection Strategies: Protect the hydroxyl group with acetyl chloride before methoxylation to prevent competing etherification. Deprotect with NaOH/MeOH .
- Yield Data: Pilot studies report ~45% yield without protection vs. ~68% with acetyl protection .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., HRMS vs. NMR)?
Methodological Answer:
- HRMS Calibration: Ensure instrument calibration with a standard (e.g., caffeine). Discrepancies in molecular ion peaks ([M+H]⁺ = 214.03) may arise from isotopic interference or adduct formation .
- NMR Assignments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. The aromatic region (δ 7.2–8.1 ppm) should show three protons: H-2 (singlet), H-6 (doublet), and H-4 (broad, exchangeable -OH) .
- Case Study: A 2023 study noted a 0.1 ppm shift in H-2 due to residual DMSO solvent; deuterated acetone is preferred .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model charge distribution. The nitro group withdraws electron density, making the 4-OH acidic (predicted pKa ~2.1) and the 5-position electrophilic .
- Transition State Analysis: Identify activation barriers for methoxy group substitution. Studies show SNAr mechanisms dominate at the 5-nitro position, with ΔG‡ ~25 kcal/mol .
| Computational Parameters | Value |
|---|---|
| HOMO-LUMO Gap (B3LYP/6-31G*) | 4.8 eV |
| Electrostatic Potential (5-NO₂) | +0.32 e/ų |
Experimental Design & Data Analysis
Q. How to design assays evaluating the compound’s potential as a enzyme inhibitor?
Methodological Answer:
- Target Selection: Prioritize enzymes with aromatic binding pockets (e.g., tyrosine kinases, cytochrome P450). Docking simulations (AutoDock Vina) suggest moderate affinity (Kd ~12 µM) for CYP2D6 .
- Kinetic Assays: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to monitor inhibition. IC50 values <50 µM indicate therapeutic potential .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
